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Compound of Interest

Compound Name: 4-Pyridinemethanol

Cat. No.: B147518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural

confirmation of 4-pyridinemethanol, a crucial building block in pharmaceutical and chemical

synthesis. By presenting experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS),

this document offers a clear framework for distinguishing 4-pyridinemethanol from its

structural isomers, 2-pyridinemethanol and 3-pyridinemethanol.

Spectroscopic Data Comparison
The unequivocal identification of a chemical structure relies on the unique electronic and

vibrational properties of the molecule, which are probed by various spectroscopic methods.

Below is a comparative summary of the key spectroscopic data for 4-pyridinemethanol and its

common isomers.

¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the

chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are

indicative of the electronic shielding around the protons.
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Compound -CH₂- (ppm) Pyridine H (ppm)

4-Pyridinemethanol ~4.7 ~8.5 (d, 2H), ~7.3 (d, 2H)

2-Pyridinemethanol ~4.7
~8.5 (d, 1H), ~7.7 (t, 1H), ~7.4

(d, 1H), ~7.2 (t, 1H)

3-Pyridinemethanol ~4.7
~8.5 (s, 1H), ~8.4 (d, 1H), ~7.7

(d, 1H), ~7.3 (t, 1H)

¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy distinguishes the different

carbon environments in a molecule.

Compound -CH₂- (ppm) Pyridine C (ppm)

4-Pyridinemethanol ~63.5
~150.0 (2C), ~148.0, ~121.0

(2C)

2-Pyridinemethanol ~64.5
~161.0, ~149.0, ~137.0,

~122.0, ~121.0

3-Pyridinemethanol ~62.5
~149.0, ~148.5, ~138.0,

~135.5, ~123.5

FTIR Spectroscopy Data
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their

characteristic vibrational frequencies.
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Compound
O-H Stretch

(cm⁻¹)

C-O Stretch

(cm⁻¹)

C=N Stretch

(cm⁻¹)

Aromatic C-H

Bend (cm⁻¹)

4-

Pyridinemethanol
~3180 (broad) ~1040 ~1605 ~810

2-

Pyridinemethanol
~3200 (broad) ~1020 ~1595 ~760

3-

Pyridinemethanol
~3250 (broad) ~1030 ~1590 ~710

Mass Spectrometry Data
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule upon ionization. All three isomers have a molecular weight of 109.13

g/mol .[1]

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Pyridinemethanol 109 108, 80, 79, 53

2-Pyridinemethanol 109 108, 80, 79, 52

3-Pyridinemethanol 109 108, 80, 79, 52

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate data acquisition.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.
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If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar.

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a

transparent pellet.

Data Acquisition:

Spectrometer: Fourier-Transform Infrared Spectrometer.

Mode: Transmission.
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent

(e.g., methanol or dichloromethane).

GC-MS Analysis:

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min.

Mass Spectrometer: Electron Ionization (EI) source.

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

4-pyridinemethanol structure.
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Click to download full resolution via product page

A logical workflow for the spectroscopic confirmation of 4-pyridinemethanol.

Interpretation and Conclusion
The combined application of NMR, FTIR, and Mass Spectrometry provides a robust

methodology for the structural elucidation of 4-pyridinemethanol and its differentiation from

isomeric alternatives.

¹H and ¹³C NMR are the most powerful techniques for distinguishing between the isomers.

The substitution pattern on the pyridine ring directly influences the chemical shifts and

coupling patterns of the aromatic protons and the chemical shifts of the pyridine carbons.

The symmetry of the 4-substituted isomer results in fewer distinct signals in both ¹H and ¹³C

NMR spectra compared to the 2- and 3-isomers.

FTIR spectroscopy is useful for confirming the presence of the key functional groups, the

hydroxyl (-OH) and the pyridine ring. While the spectra of the isomers are similar, subtle

differences in the fingerprint region, particularly the aromatic C-H bending vibrations, can aid

in differentiation.
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Mass Spectrometry confirms the molecular weight of the compound. Although the primary

fragmentation patterns of the isomers are very similar, careful analysis of the relative

abundances of fragment ions may reveal minor differences.

By systematically applying these spectroscopic techniques and comparing the acquired data

with the reference values provided, researchers can confidently confirm the structure of

synthesized 4-pyridinemethanol, ensuring the purity and identity of this important chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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